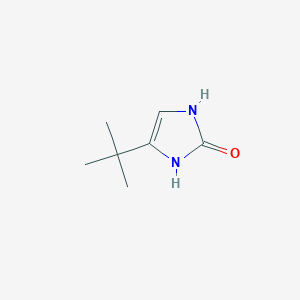

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

Description

Overview of Imidazolone (B8795221) Heterocycles as a Class in Scholarly Investigations

Imidazolones are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms and a carbonyl group within the ring. ijaar.co.innih.gov Depending on the position of the carbonyl, they exist as isomers, primarily imidazol-2-ones and imidazol-4-ones. ijaar.co.innih.gov This structural scaffold is a cornerstone in medicinal chemistry and is found in a wide array of natural products and synthetic molecules. ijaar.co.inresearchgate.net

In scholarly research, imidazolones are recognized as "privileged structures," meaning they can bind to a variety of biological targets, making them versatile starting points for drug discovery. nih.govmdpi.com The electron-rich nature of the imidazole (B134444) ring allows it to readily interact with enzymes and receptors. nih.govnih.govresearchgate.net Consequently, imidazolone derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including:

Anti-inflammatory nih.govscialert.netnih.gov

Antimicrobial (antibacterial and antifungal) researchgate.netnih.gov

Analgesic scialert.net

Antiviral and antitubercular mdpi.comscialert.net

Beyond medicine, the imidazolone scaffold is significant in agrochemical research for developing pesticides and in materials science. ijaar.co.innih.govcabidigitallibrary.org

Structural Significance of the 4-tert-butyl Moiety within the Imidazolone Framework

The tert-butyl group, with the chemical formula (CH₃)₃C-, is a bulky alkyl substituent that profoundly influences the properties of the molecule to which it is attached. researchgate.netfiveable.me Its primary role in a molecular framework like that of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is to impart steric hindrance. fiveable.mewikipedia.org

Steric Effects on Reactivity and Selectivity: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of a substituent. wikipedia.org The large size of the tert-butyl group can physically block the approach of reagents to nearby atoms, thereby influencing the regioselectivity and stereoselectivity of reactions. fiveable.mewikipedia.org This can be exploited in synthesis to direct reactions toward a desired outcome or to prevent unwanted side reactions. wikipedia.org

Conformational Rigidity: By restricting bond rotation, the tert-butyl group can lock the molecule into a more rigid conformation. researchgate.net This is a crucial aspect in drug design, as a molecule's three-dimensional shape is critical for its interaction with biological targets.

One synthetic methodology for imidazolones highlighted its compatibility with tert-butyl groups, indicating the robustness of the substituent under certain reaction conditions. nih.gov

Historical Development of Imidazolone Synthesis and Reaction Methodologies in Chemical Literature

The synthesis of imidazolone heterocycles has evolved significantly since the first reported synthesis of an imidazol-4-one by H. Finger in 1907. nih.gov Over the decades, chemists have developed numerous methodologies to construct this important scaffold.

| Methodology | Pioneers/Developers | Approximate Era | Description |

|---|---|---|---|

| From α-amino nitriles | Marinus Los | 1981 | Involves the oxidation of an α-amino nitrile to a diamide (B1670390) intermediate using hydrogen peroxide, followed by cyclization to form the imidazol-4-one ring. nih.gov |

| From Thiohydantoins | Daboun and Ibrahim | 1981 | Conversion of a thiohydantoin precursor using alkyl halides. Later modified into a one-pot procedure. nih.gov |

| Intramolecular aza-Wittig Reaction | Takeuchi et al. | Late 20th Century | An intramolecular reaction used to produce specific derivatives such as 5-ethylidene-4-imidazolones from an azidoimide. nih.gov |

| From Imidazolium (B1220033) Salts | Lovely et al. | 21st Century | A direct conversion of imidazolium salts to 2-imidazolones using reagents like N-chlorosuccinimide (NCS) with an aqueous base or commercial bleach (NaOCl). This modern method avoids harsh bases and metal catalysts. researchgate.netnih.gov |

| Base-Catalyzed Hydroamidation | Various | 21st Century | An organo-catalyzed intramolecular hydroamidation of propargylic ureas provides an efficient, metal-free route to imidazol-2-ones under mild conditions. acs.orgresearchgate.net |

Early methods often required harsh conditions, while modern approaches focus on efficiency, sustainability, and functional group tolerance. acs.org The development of metal-free and organo-catalyzed reactions represents a significant advancement in the field. acs.orgresearchgate.net

Current Research Landscape and Emerging Academic Directions for this compound

Current academic research on imidazolones is heavily concentrated in medicinal chemistry and the development of novel synthetic methods.

Medicinal Chemistry: The primary focus is the design and synthesis of new imidazolone derivatives as therapeutic agents. A significant area of investigation is in oncology, where researchers are developing imidazolones as potent and selective kinase inhibitors. rsc.orgnih.gov Kinases such as EGFR-TK, VEGFR-2, c-Met, and PIM-1 are common targets. rsc.orgnih.gov The research often involves creating hybrid molecules, where the imidazolone core is combined with other pharmacologically active scaffolds to enhance efficacy or target multiple pathways. rsc.org Another emerging direction is the chemical modification of imidazolones to improve their physicochemical properties, such as water solubility and bioavailability, to create more effective drug candidates. mdpi.com

| Imidazolone Derivative Type | Biological Target/Activity | Research Focus |

|---|---|---|

| Imidazolone-sulphonamide-pyrimidine hybrids | EGFR-TK inhibitors | Anticancer activity, inducing apoptosis. rsc.org |

| 5-(benzylidene)-2-thioxoimidazolidin-4-ones | Multi-kinase inhibitors (VEGFR-2, c-Met, PIM-1) | Anti-colon cancer therapy. nih.gov |

| Zwitterionic imidazolones | Enhanced anticancer activity | Improved water solubility and bioavailability. mdpi.com |

| Various substituted imidazolones | COX-2 inhibitors | Anti-inflammatory and analgesic agents. nih.govnih.gov |

Agrochemicals: The imidazolone scaffold continues to be relevant in the creation of new agrochemicals, including fungicides and insecticides. cabidigitallibrary.orgnih.govresearchgate.net

Synthetic Methodology: There is an ongoing academic pursuit of novel, efficient, and regiocontrolled synthetic routes to access diverse substituted imidazolones. researchgate.netrsc.org This includes the exploration of new catalysts and reaction conditions to broaden the scope of accessible molecular architectures.

For the specific compound This compound , there is a lack of dedicated scholarly articles focusing on its synthesis or application. It is primarily listed in chemical databases and supplier catalogs. epa.govhit2lead.com However, based on the broader research landscape, this molecule can be viewed as a valuable chemical building block. Its defined substitution pattern, featuring a sterically demanding tert-butyl group, makes it a useful substrate for studies investigating structure-activity relationships or for the synthesis of more complex molecules where steric control is a key element.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHBCYJQKCJGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590212 | |

| Record name | 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623547-65-9 | |

| Record name | 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tert Butyl 1,3 Dihydro 2h Imidazol 2 One and Congeneric Imidazolone Systems

Specific Synthetic Routes to 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one and its Direct Precursors

While a specific, documented synthetic protocol exclusively for this compound is not extensively detailed in readily available literature, its synthesis can be approached through established methods for analogous 4-substituted imidazolones and their precursors. A plausible route involves the preparation of a direct precursor, 4-tert-butylimidazole, which can then be further functionalized.

One general method for preparing 4-substituted imidazoles involves the treatment of 4-tosyloxazolines with a saturated solution of ammonia (B1221849) in methanol (B129727) under heat. This reaction proceeds via an intermolecular condensation of α-amino ketone and amidine intermediates or through an intramolecular cyclization of an α-amidino ketone intermediate. Following this general procedure, 4-tert-butylimidazole has been synthesized from the corresponding oxazoline (B21484) precursor in 78% yield.

Another versatile, though more general, approach is the solid-phase synthesis of 4,5-disubstituted imidazolones. This method typically begins with a resin-bound urea (B33335), which is reacted with glyoxal (B1671930) and an appropriate nucleophile, such as a sulfinic acid, in an acidic solvent like acetic acid. Although this method was exemplified for sulfonylimidazolones, its modularity suggests it could be adapted for the synthesis of 4-tert-butyl variants by selecting the appropriate starting materials.

Multicomponent Reaction (MCR) Strategies for Imidazolone (B8795221) Ring Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex heterocyclic scaffolds like imidazolones from simple starting materials in a single synthetic operation. nih.gov These reactions are advantageous as they avoid the isolation of intermediates, thereby saving time and resources. nih.gov

Several MCR strategies have been developed for the synthesis of substituted imidazole (B134444) and imidazolone cores. A common approach involves the one-pot condensation of a 1,2-diketone (such as benzil), an aldehyde, an amine, and an ammonium (B1175870) salt (like ammonium acetate). mdpi.com The selection of the catalyst is crucial for controlling the selectivity and yield of the reaction. For instance, silica-supported tetrafluoroboric acid (HBF₄–SiO₂) has been identified as a highly effective and recyclable catalyst for both three-component (3-MCR) and four-component (4-MCR) syntheses of imidazoles. mdpi.com Other catalysts, such as p-toluenesulfonic acid (PTSA), have also been successfully employed to produce highly substituted imidazoles in good yields under mild conditions. eurekaselect.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity and have been adapted for heterocyclic synthesis. nih.gov A palladium-catalyzed MCR of sulfonyl azides, primary amines, and methyl α-isocyanoacetates provides an efficient route to tetrasubstituted imidazolone derivatives. psu.edu This method proceeds through a sulfonyl guanidine (B92328) intermediate and demonstrates a broad substrate scope under mild reaction conditions. psu.edu

| Reaction Type | Key Components | Typical Catalyst | Product |

|---|---|---|---|

| 4-Component Reaction | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | HBF₄–SiO₂, LiBF₄, Zn(BF₄)₂ | 1,2,4,5-Tetrasubstituted Imidazoles |

| 3-Component Reaction | 1,2-Diketone, Aldehyde, Ammonium Acetate | PTSA, HBF₄–SiO₂ | 2,4,5-Trisubstituted Imidazoles |

| Pd-Catalyzed MCR | Sulfonyl Azide, Primary Amine, α-Isocyanoacetate | Palladium Catalyst | Tetrasubstituted Imidazolones |

Intramolecular Cyclization Pathways in Imidazolone Synthesis

Intramolecular cyclization represents a fundamental strategy for the formation of the imidazolone ring, where a suitably functionalized acyclic precursor undergoes ring closure. Various methodologies have been developed that leverage different reactive intermediates and reaction cascades to achieve this transformation efficiently.

Condensation-Cyclization Approaches to Imidazolone Derivatives

Condensation reactions are a cornerstone in the synthesis of imidazolones, often involving the formation of a key intermediate that subsequently cyclizes. A prevalent method is the cyclization of diamides. thieme-connect.de Under basic conditions, with or without heat, a diamide (B1670390) precursor can eliminate a molecule of water to form the five-membered imidazolone ring. thieme-connect.de This approach is widely used, though for the synthesis of enantiopure 5-monosubstituted imidazolones, the use of heat and base can risk tautomerization and loss of stereochemical integrity. thieme-connect.de

Another classical condensation approach involves the reaction of α-amino amides with orthoesters. thieme-connect.de This reaction, typically activated by acid and/or heat, proceeds through an in-situ-generated α-imino amide, which then cyclizes to afford the imidazolone product. thieme-connect.de This method has proven effective for producing a variety of di- and tri-substituted imidazolones. thieme-connect.de

Tandem Aza-Wittig Reactions in Imidazolone Construction

The aza-Wittig reaction is a powerful tool for the formation of carbon-nitrogen double bonds and has been effectively employed in the synthesis of N-heterocycles. benthamdirect.com In the context of imidazolone synthesis, it is often used in a tandem sequence, beginning with a Staudinger reaction. researchgate.netresearchgate.net

The typical sequence starts with an azido-substituted imide, which reacts with a phosphine, commonly triphenylphosphine (B44618). thieme-connect.deresearchgate.net This initial step is the Staudinger reaction, which forms a reactive iminophosphorane intermediate. researchgate.net This intermediate then undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane attacks an internal carbonyl group (an ester or amide). benthamdirect.comresearchgate.net The subsequent cyclization and elimination of triphenylphosphine oxide yield the final imidazolone ring. benthamdirect.com This methodology has been successfully used to produce 5-monosubstituted imidazolones from azido-substituted imides in good to excellent yields (69–99%). thieme-connect.de The reaction's utility is further expanded through tandem aza-Wittig/heterocumulene-mediated annulations, which can produce more complex imidazolone systems. researchgate.net

Mechanisms Involving Intramolecular Attack and N3-Oxide Rearrangement

An unconventional route to 2-imidazolone derivatives involves the rearrangement of imidazole N3-oxide intermediates. psu.eduresearchgate.net In certain reactions, such as that between ethyl 3-alkyl(aryl)amino-2-oximinobutanoate and methyl orthoformate, 3-alkyl(aryl)-2,3-dihydro-1H-2-imidazolone derivatives are formed as unexpected products. psu.eduresearchgate.net

The proposed mechanism for this transformation involves the in-situ formation of an imidazole N3-oxide. psu.edu This intermediate then undergoes a rearrangement characterized by an intramolecular nucleophilic attack and the migration of the N3-oxide oxygen atom to the C2 position of the imidazole ring. psu.eduresearchgate.net This process effectively converts the imidazole N3-oxide into the more stable imidazol-2-one structure. The feasibility of this mechanistic pathway has been supported by theoretical density functional theory (DFT) studies. psu.eduresearchgate.net In some cases, this rearrangement can be thermally induced or promoted by reagents like hexafluoroacetone (B58046) hydrate.

Acid-Catalyzed Cyclization of Ureas to Imidazolones

The cyclization of substituted ureas is a direct method for constructing the cyclic urea core of imidazolones. While base-catalyzed hydroamidation of propargylic ureas is a well-established method, acid-catalyzed pathways offer an alternative approach.

The acid-catalyzed reaction of ureas, such as (4,4-diethoxybutyl)ureas, with nucleophilic aromatic compounds has been studied, revealing a complex reaction landscape. The outcome of such reactions is highly dependent on the acid catalyst's strength, the nature of the nucleophile, and its concentration. While this specific study led to products like 2-arylpyrrolidines or diarylbutanes, it highlights the principle of activating acetal-containing ureas with acid to initiate cyclization cascades. The initial step is the acid-promoted formation of a carboxonium or iminium ion, which then undergoes intramolecular cyclization. By carefully tuning the reaction conditions and the structure of the urea precursor, this strategy can potentially be directed towards the formation of the imidazolone ring.

Synthetic Derivatization from Heterocyclic Precursors

The synthesis of the imidazolone core can be effectively achieved by leveraging the existing frameworks of other heterocyclic compounds. These methods often involve ring transformation, rearrangement, or conversion reactions to yield the desired 5-membered cyclic urea structure.

Conversion from Imidazolidine-2,4-dione Scaffolds

Imidazolidine-2,4-diones, commonly known as hydantoins, serve as versatile precursors for the synthesis of imidazol-2-ones. The transformation typically involves the selective reduction of one of the carbonyl groups. A common approach is the Biltz synthesis, which involves the condensation of a benzil (B1666583) derivative with urea. This reaction proceeds through a benzylic acid rearrangement to form the imidazolidine-2,4-dione ring system. neliti.com For instance, the reaction of benzil and urea in the presence of a base like sodium hydroxide, followed by acidification, yields 5,5-diphenylhydantoin. neliti.com Further modifications and selective reductions can then be applied to convert the dione (B5365651) into the corresponding imidazolone.

Another strategy involves the synthesis of N-3 and C-5 substituted imidazolidine-2,4-diones from amino acids, which can then be selectively modified. researchgate.netmdpi.com These methods provide a pathway to chiral imidazolones if enantiomerically pure amino acids are used as starting materials. The conversion often requires chemoselective reagents that can differentiate between the two carbonyl groups of the hydantoin (B18101) ring, a challenging but feasible synthetic step.

Synthesis via Imidazo[2,1-b]thiazole (B1210989) Intermediates

The fused heterocyclic system of imidazo[2,1-b]thiazole provides a unique scaffold that can be transformed into imidazolone derivatives. These precursors are themselves synthesized through various means, including the Groebke–Blackburn–Bienaymé multicomponent reaction. mdpi.com The transformation into an imidazolone often involves cleavage and rearrangement of the thiazole (B1198619) portion of the fused ring system.

For example, a synthetic methodology has been developed to create novel imidazolone derivatives that bear an imidazo[2,1-b]thiazole fused ring. The process begins with the formylation of a substituted 5-phenylimidazo[2,1-b]thiazole, followed by condensation with various aromatic amines to form Schiff bases. These intermediates are then cyclized using glycine (B1666218) to yield the target imidazolone derivatives. chemmethod.com This multi-step sequence demonstrates the utility of the stable imidazo[2,1-b]thiazole core as a foundational element for constructing more complex imidazolone-containing molecules.

Approaches Utilizing Propargyl Urea Derivatives

A highly efficient and atom-economical route to imidazol-2-ones involves the intramolecular cyclization of propargyl urea derivatives. acs.orgacs.org This method is often catalyzed by a base and proceeds under ambient conditions, making it an attractive green chemistry approach. The reaction is a 5-exo-dig cyclization, a type of hydroamidation, that forms the five-membered ring. acs.orgresearchgate.net

The choice of catalyst and substrate structure can influence the reaction's outcome. Strong, non-nucleophilic organic bases, such as the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be highly effective, leading to exceptionally short reaction times, often as little as one minute. acs.orgacs.org

DFT (Density Functional Theory) studies suggest that for substrates leading to imidazol-2-ones, the reaction pathway involves a base-mediated isomerization of the propargyl urea to an allenamide intermediate, which then undergoes cyclization. acs.orgacs.orgresearchgate.net This methodology is characterized by its wide substrate scope and tolerance for various functional groups. acs.org

| Entry | Substrate (R1 group) | Product | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 1 | C6H5 | 4a | 95 | 1 min |

| 2 | 4-MeC6H4 | 4n | 81 | 1 min |

| 3 | 4-ClC6H4 | 4o | 98 | 1 min |

| 4 | 4-FC6H4 | 4p | 97 | 1 min |

| 5 | 4-OMeC6H4 | 4h | 77 | 1 min |

| 6 | 4-BrC6H4 | 4k | 68 | 1 min |

Data sourced from The Journal of Organic Chemistry, detailing the high efficiency and yields of the BEMP-catalyzed cyclization of various propargylic ureas. acs.org

Transformation of 2-Thiohydantoin Derivatives

2-Thiohydantoins, the sulfur analogs of hydantoins, are valuable precursors for synthesizing imidazol-2-ones. The key transformation is the replacement of the sulfur atom at the C2 position with an oxygen atom. This can be achieved through various oxidative desulfurization methods.

2-Thiohydantoins can be readily synthesized by reacting α-amino acids with thiourea (B124793) or isothiocyanates. mdpi.comresearchgate.net For example, heating a mixture of an L-α-amino acid and thiourea directly provides the corresponding 5-substituted-2-thiohydantoin in moderate to high yields. mdpi.com Once formed, these thiohydantoins can be converted to their imidazolone counterparts. One method involves S-alkylation followed by hydrolysis. For instance, S-methylation of 2-thiohydantoins with methyl iodide yields 2-methylmercapto-imidazolones, which can then be hydrolyzed to the desired imidazol-2-one. researchgate.net

Functionalization and Substitution Chemistry of the Imidazolone Core

Once the core imidazolone ring is synthesized, further chemical diversity can be introduced through functionalization and substitution reactions. The ability to selectively introduce substituents at specific positions is crucial for tailoring the properties of the final molecule.

Regioselective Functionalization Techniques

Regioselective functionalization allows for precise control over the placement of new chemical groups on the imidazolone scaffold. The two nitrogen atoms (N1 and N3) and the carbon atoms of the ring present multiple sites for substitution.

N-functionalization is a common strategy. The relative acidity of the N-H protons can be exploited to achieve regioselective alkylation or acylation. In cases where the nitrogens are inequivalent (e.g., due to a substituent at C4), one nitrogen may be more sterically hindered or electronically deactivated than the other, allowing for selective reaction at one site. For related heterocyclic systems like 2-mercaptobenzimidazole, selective N-acylation has been demonstrated as part of a regioselective synthesis strategy. nih.gov

Introduction of Diverse Substituents onto the Imidazolone Scaffold

The functionalization of the 1,3-dihydro-2H-imidazol-2-one core is a critical aspect in the development of novel compounds with tailored properties. Methodologies for introducing a variety of substituents onto this scaffold can be broadly categorized into N-functionalization at the nitrogen atoms and C-functionalization at the carbon atoms of the heterocycle. While direct functionalization of this compound is not extensively documented, synthetic strategies applied to analogous imidazolone and benzimidazolone systems provide a strong basis for its potential derivatization.

N-Alkylation and N-Arylation:

The nitrogen atoms of the imidazolone ring are nucleophilic and can be readily substituted. N-alkylation is a common transformation, typically achieved by reacting the imidazolone with alkyl halides in the presence of a base. For instance, the alkylation of 1,3-dihydro-2H-benzimidazol-2-one, a related benzofused analogue, has been successfully carried out with various alkyl halides under phase transfer catalysis conditions, yielding both N-mono- and N,N'-disubstituted products in excellent yields. researchgate.net This methodology is expected to be applicable to this compound.

N-arylation of imidazolones can be accomplished through transition metal-catalyzed cross-coupling reactions. While specific examples for the 4-tert-butyl derivative are not prominent, the general principles of N-arylation are well-established for related heterocyclic systems.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applicability |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | N-Alkyl imidazolones | High |

| N,N'-Dialkylation | Excess alkyl halide, Strong base, Phase transfer catalyst | N,N'-Dialkyl imidazolones | High |

| N-Arylation | Aryl halide, Transition metal catalyst (e.g., Cu, Pd), Ligand, Base | N-Aryl imidazolones | Moderate to High |

C-Functionalization:

Direct C-H functionalization of the imidazolone ring can be more challenging due to the electron-rich nature of the heterocycle. However, electrophilic substitution reactions can be employed to introduce substituents onto the carbon backbone. A notable example is the Friedel-Crafts acylation of 1,3-dihydro-4-methyl-2H-imidazol-2-one. prepchem.com In this reaction, treatment with propionyl chloride in the presence of aluminum chloride leads to the introduction of a propionyl group at the C-5 position. prepchem.com Given the structural similarity, a similar reactivity can be anticipated for this compound, where the electrophilic attack would likely occur at the C-5 position.

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Example (Analogous System) |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl halide (e.g., propionyl chloride), Lewis acid (e.g., AlCl3), Dichloromethane, Reflux | C-5 | 1,3-Dihydro-4-methyl-5-(1-oxopropyl)-2H-imidazol-2-one prepchem.com |

Reactivity at the C-2 Position of the Imidazolone Nucleus

The C-2 position of the 1,3-dihydro-2H-imidazol-2-one nucleus is characterized by a carbonyl group, which influences its reactivity. Direct nucleophilic substitution at this carbonyl carbon is generally not favored. Instead, transformations at the C-2 position often involve the conversion of the carbonyl group into a more reactive functionality.

A key transformation in this regard is the thionation of the C-2 carbonyl group. Reagents such as Lawesson's reagent can be employed to convert the imidazol-2-one into the corresponding imidazole-2-thione. nih.gov This conversion is significant as the resulting thione is a versatile intermediate for further functionalization.

The imidazole-2-thione can then undergo a variety of reactions. For instance, it can be converted into a 2-chloro-imidazole derivative, which is a highly reactive species susceptible to nucleophilic attack. This two-step process, involving thionation followed by conversion to the 2-chloro derivative, provides an indirect yet effective route to introduce a range of substituents at the C-2 position.

Furthermore, the imidazole-2-thione itself can be reduced to form imidazol-2-ylidenes, which are a class of N-heterocyclic carbenes with significant applications in catalysis. semanticscholar.org

| Reaction at C-2 | Reagents and Conditions | Intermediate/Product | Significance |

|---|---|---|---|

| Thionation | Lawesson's reagent, Toluene, Reflux | Imidazole-2-thione | Conversion of the carbonyl to a more reactive thione group. nih.gov |

| Conversion to 2-Chloro-imidazole | From Imidazole-2-thione | 2-Chloro-imidazole derivative | Highly reactive intermediate for nucleophilic substitution. |

| Reduction | Reducing agents | Imidazol-2-ylidene | Formation of N-heterocyclic carbenes. semanticscholar.org |

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 1,3 Dihydro 2h Imidazol 2 One and Imidazolone Derivatives

Density Functional Theory (DFT) Calculations for Imidazolone (B8795221) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of imidazolone systems. nih.gov DFT calculations allow for the investigation of structural properties, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) maps, which provide insights into the molecule's stability and reactivity. nih.govresearchgate.net This theoretical framework is instrumental in understanding complex chemical processes, including reaction pathways and tautomeric equilibria.

DFT calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. This information is vital for understanding reaction kinetics and elucidating mechanistic pathways.

For the imidazolone core structure, a key process is proton transfer, which is fundamental to its tautomerization. Theoretical studies have predicted that the energy barrier for a non-water-assisted intramolecular proton transfer is remarkably high, on the order of 214.8 kJ/mol. nih.gov This high barrier suggests that an uncatalyzed reaction is kinetically unfavorable. However, DFT studies have shown that the presence of water molecules can dramatically lower this barrier by facilitating a concerted multiple proton transfer mechanism. nih.gov When imidazolone forms a complex with two water molecules, creating an eight-membered ring transition state, the calculated energy barrier is reduced to approximately 61 kJ/mol, indicating a much more efficient reaction pathway. nih.gov

DFT can also be used to explore other reaction types. For instance, in the orthopalladation of (Z)-5-arylidene-4-(4H)-imidazolones, the reaction with Pd(OAc)2 results in a regioselective C-H activation. rsc.org Computational modeling helps to rationalize why the reaction occurs at a specific position by comparing the energy barriers for different potential pathways.

The imidazolone ring can exist in different tautomeric forms, primarily through proton transfer, leading to keto-amino and enol-imino isomers. DFT calculations are used to determine the relative energies and stabilities of these different forms. nih.gov By calculating the electronic energies of optimized geometries, researchers can predict which tautomer is most stable under specific conditions (e.g., in the gas phase or in a solvent). nih.govresearchgate.net

Studies on imidazolone have systematically investigated the keto-amino/enol tautomerization process. nih.gov The results indicate that while the direct intramolecular proton transfer faces a high energy barrier, the process is significantly facilitated by solvent molecules. nih.gov This highlights the importance of environmental effects on tautomeric equilibrium. The interaction with water molecules not only lowers the kinetic barrier but also influences the relative stability of the tautomers. nih.gov

Furthermore, DFT is employed to analyze conformational preferences, particularly concerning the rotation of substituent groups attached to the imidazolone ring. For example, in arylidene-substituted imidazolones, calculations can determine the most stable orientation of the arylidene group relative to the heterocyclic ring, taking into account steric hindrance and electronic effects. rsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules, such as imidazolone derivatives, with biological macromolecules like proteins and enzymes. arabjchem.orgajgreenchem.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. arabjchem.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. arabjchem.org This process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them to identify the most favorable binding mode. jbiochemtech.com

Several studies have used molecular docking to investigate the interactions of imidazolone derivatives with various protein targets. The predicted binding modes often reveal key molecular interactions, such as:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

π-π Stacking: Interactions between aromatic rings in the ligand and protein residues. researchgate.net

Salt Bridges: Electrostatic interactions that enhance binding affinity. nih.gov

For example, docking studies of certain imidazolone derivatives against proteins 4MAN and 1HNJ have highlighted strong binding interactions. researchgate.net Similarly, other derivatives have been docked against kinase receptors like VEGFR-2, c-Met, and PIM-1, showing effective interactions with their active sites. nih.gov The analysis of these interactions provides a structural basis for the observed biological activity and guides the design of more potent and selective inhibitors. nih.govplos.org

| Imidazolone Derivative Class | Target Protein(s) | Key Predicted Interactions | Reference |

|---|---|---|---|

| Vanillin-based Imidazolones | 4MAN, 1HNJ | Hydrogen bonding, π-π stacking | researchgate.net |

| Thioxoimidazolidin-4-one Derivatives | VEGFR-2, c-Met, PIM-1 | Strong interaction with active site residues | nih.gov |

| Imidazolo-Triazole Hydroxamates | HDAC2 | Interaction with HIS 146, PHE 155, PHE 210, LEU 276 | ajchem-a.com |

| General Imidazole (B134444) Derivatives | GlcN-6-P synthase | Hydrogen bonding with Ser347, Thr352, Glu488 | researchgate.net |

Following the prediction of a binding mode, computational methods are used to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. Docking programs calculate a score, often expressed as binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. plos.org

For instance, specific imidazolone derivatives have shown promising calculated binding free energies. One derivative (molecule 3g) exhibited a binding free energy of -52.13 kcal/mol with protein 4MAN, while another (molecule 5f) showed a binding energy of -38.63 kcal/mol with protein 1HNJ. researchgate.netnih.gov Another study on imidazolo-triazole hydroxamic acid derivatives found a maximum binding energy of -8.7 kcal/mol against the HDAC2 receptor. ajchem-a.com

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex. ajgreenchem.com MD simulations track the movements of atoms over time, allowing for the assessment of the complex's stability. ajchem-a.comnih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can confirm whether the ligand remains stably bound within the active site, thus providing a more rigorous validation of the docking results. ajchem-a.com

| Derivative/Molecule ID | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Molecule 3g | 4MAN | -52.13 (MMGBSA) | researchgate.netnih.gov |

| Molecule 5f | 1HNJ | -38.63 (MMGBSA) | researchgate.netnih.gov |

| Molecule F4 (Imidazolo-Triazole) | HDAC2 (4LXZ) | -8.7 | ajchem-a.com |

| Molecule C10 (Imidazole-methanone) | SARS-CoV-2 Mpro | -9.2 | researchgate.net |

| Molecule C5 (Pyridyl-imidazole) | SARS-CoV-2 Mpro | -8.3 | researchgate.net |

Quantum Chemical Analysis of Reaction Regioselectivity

Regioselectivity describes the preference for a chemical reaction to occur at one position over other possible positions on a molecule. Quantum chemical methods, particularly DFT, are highly effective for predicting and explaining the regioselectivity of reactions involving the imidazolone scaffold.

The electronic properties of the molecule, which can be calculated using DFT, govern its reactivity. One powerful approach involves analyzing the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For reactions with nucleophiles (electron-rich species), the reaction site is often the atom with the largest coefficient in the LUMO, as this orbital accepts the incoming electrons. mdpi.com

A study on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline (B46505) provides a clear methodological parallel. DFT calculations revealed that the carbon atom at the 4-position had a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This theoretical finding was supported by calculations showing a lower activation energy for the attack at this position, explaining the experimentally observed regioselectivity. mdpi.com This same quantum chemical approach can be applied to imidazolone derivatives to predict which carbon or nitrogen atoms are most likely to participate in electrophilic or nucleophilic reactions, thereby guiding synthetic efforts toward desired products. acs.org Experimental work on the palladation of arylidene-imidazolones has also confirmed that reactions can proceed with high regioselectivity. rsc.org

Computationally-Aided Structure-Activity Relationship (SAR) Derivations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the computationally-aided structure-activity relationship (SAR) of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one. While computational methods are widely applied to explore the SAR of various imidazolone derivatives for a range of biological targets, research dedicated to the 4-tert-butyl substituted variant is not publicly available.

General computational studies on broader classes of imidazolone and imidazole derivatives have been conducted to elucidate their mechanisms of action and to guide the design of new compounds with enhanced activities, such as antimicrobial and anticancer properties. These investigations often employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to identify key structural features influencing biological outcomes. However, the direct application and detailed findings of such computational analyses on this compound have not been reported.

Therefore, no detailed research findings or data tables pertaining to the computationally-derived SAR for this specific compound can be presented. Further theoretical investigations would be necessary to determine how the tert-butyl group at the 4-position, along with other structural modifications, influences the compound's activity profile.

Advanced Academic Applications of 4 Tert Butyl 1,3 Dihydro 2h Imidazol 2 One and Imidazolone Derivatives Non Clinical Focus

Role in Enzyme Inhibition and Modulation (Non-Clinical Context)

The structural features of the imidazolone (B8795221) ring make it an attractive candidate for designing enzyme inhibitors. Researchers have explored its potential to interact with the active sites of various enzymes, leading to modulation of their activity.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition by Imidazolone Scaffolds

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of agents investigated for their therapeutic potential. tiu.edu.iqmdpi.com The imidazolone scaffold has been utilized in the rational design of novel DPP-4 inhibitors. A study focused on the design, synthesis, and biological evaluation of new imidazolone derivatives as DPP-4 inhibitors revealed promising results. nih.gov These compounds were synthesized from 3-substituted imidazolidine-2,4-dione through a multi-step process. nih.gov

In vitro screening of these synthesized imidazolone derivatives for their DPP-4 inhibitory activity demonstrated that several compounds exhibited potent inhibition. nih.gov Notably, one derivative, designated as compound 5b, showed significant inhibitory activity against DPP-4 with an IC50 value of 2.21 µM. nih.gov Molecular docking studies were conducted to understand the binding mode of this promising lead compound with the DPP-4 enzyme, which helped in elucidating the expected interaction patterns. nih.gov

| Compound | Target Enzyme | IC50 Value | Reference |

| Imidazolone Derivative (5b) | Dipeptidyl Peptidase 4 (DPP-4) | 2.21 µM | nih.gov |

Lipoxygenase (ALOX15) Inhibition Mechanisms

Lipoxygenases, such as 15-lipoxygenase (ALOX15), are enzymes involved in the metabolism of polyunsaturated fatty acids and have been implicated in inflammatory processes. nih.gov The imidazolone scaffold has been investigated for its potential to inhibit these enzymes. Studies on novel arylidene-5(4H)-imidazolone derivatives have shown that these compounds can act as inhibitors of 15-lipoxygenase (15-LOX). nih.gov In one study, all tested imidazolone compounds demonstrated improved inhibitory activity against 15-LOX when compared to a standard reference. nih.gov

The mechanism of action for these inhibitors is an area of active research. It is believed that the imidazolone core can interact with the enzyme's active site, preventing the binding of the fatty acid substrate. The specific substitutions on the imidazolone ring play a crucial role in determining the potency and selectivity of the inhibition.

Enzymatic Activity of Imidazolonepropionase in Metabolic Pathways

Imidazolonepropionase (EC 3.5.2.7) is an enzyme that plays a key role in the catabolism of histidine. wikipedia.orgebi.ac.uk It catalyzes the third step in the histidine degradation pathway, which involves the hydrolytic cleavage of the carbon-nitrogen bond in 4-imidazolone-5-propionic acid to produce N-formimino-L-glutamate. wikipedia.orgnih.govnih.govresearchgate.net This enzymatic reaction is essential for the utilization of histidine as a source of carbon and nitrogen in various organisms, from bacteria to eukaryotes. ebi.ac.uk

The enzyme itself has been structurally characterized, revealing a TIM barrel domain and a smaller β-sandwich domain. ebi.ac.uk In bacteria, the gene for imidazolonepropionase is often part of the histidine utilization (hut) operon. ebi.ac.uk While the natural substrate for this enzyme is 4-imidazolone-5-propionic acid, there is no available research to indicate that it acts upon or is inhibited by synthetic derivatives such as 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one. The study of imidazolonepropionase provides insight into the natural metabolic pathways involving imidazolone-containing compounds. wikipedia.orgnih.govnih.govresearchgate.net

Kinase Inhibition by Imidazolone Derivatives

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in various diseases. The imidazolone scaffold has emerged as a promising framework for the design of kinase inhibitors.

Recent research has focused on developing imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 (Chk1) and 2 (Chk2). nih.gov Through various drug design strategies, two series of imidazolone-based compounds were synthesized and evaluated. One derivative, compound 4f, demonstrated potent dual inhibition of both Chk1 and Chk2 with IC50 values of 0.137 µM and 0.25 µM, respectively. nih.gov

Furthermore, imidazolinone analogues have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to develop inhibitors for Aurora kinases, which are crucial for cell division. pensoft.net These computational studies help in predicting the bioactivity of novel imidazolinone derivatives and understanding the structural features necessary for potent inhibition. pensoft.net Molecular docking and dynamics simulations have been used to investigate the binding interactions of these compounds with the kinase domain of the target protein. pensoft.net

| Imidazolone Derivative | Target Kinase(s) | IC50 Value | Reference |

| Compound 4f | Chk1 | 0.137 µM | nih.gov |

| Compound 4f | Chk2 | 0.25 µM | nih.gov |

Investigation of Non-Clinical Biological Activities (In Vitro and In Vivo Animal Models)

Beyond enzyme inhibition, imidazolone derivatives have been explored for a range of other biological activities in non-clinical settings, particularly for their antimicrobial properties.

Antimicrobial Properties against Bacterial and Fungal Strains

The imidazolone heterocyclic system has been a subject of interest for its potential antimicrobial activity. nih.govnih.govnano-ntp.comresearchgate.netbohrium.commdpi.comresearchgate.netnih.govoatext.comresearchgate.net Numerous studies have reported the synthesis of novel imidazolone derivatives and their evaluation against various bacterial and fungal strains. nih.govnih.govnano-ntp.comresearchgate.netbohrium.commdpi.comresearchgate.netnih.govoatext.comresearchgate.net

In one study, a series of 4-arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones and related compounds were synthesized and tested for their antibacterial and antifungal activities. nih.gov The introduction of certain functional groups, such as hydroxyl (OH), methoxy (B1213986) (OCH3), nitro (NO2), chloro (Cl), and bromo (Br), to the heterocyclic framework was found to enhance the antimicrobial activities. nih.gov

Another investigation into chalcogen-varied imidazolone derivatives found that these compounds could act as antibiotic resistance breakers in Staphylococcus aureus strains. mdpi.com Some piperazine (B1678402) derivatives of 5-arylideneimidazol-4-one were particularly effective in enhancing the activity of oxacillin (B1211168) against methicillin-resistant S. aureus (MRSA). mdpi.com

The tables below summarize the antimicrobial activities of some representative imidazolone derivatives against selected bacterial and fungal strains.

Antibacterial Activity of Imidazolone Derivatives

| Bacterial Strain | Imidazolone Derivative Type | Observed Effect | Reference |

| Staphylococcus aureus | 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide | MIC of 4-8 µg/mL | nih.gov |

| Escherichia coli | General Imidazole (B134444) Derivatives | Growth Inhibition | nih.gov |

| Pseudomonas aeruginosa | General Imidazole Derivatives | Growth Inhibition | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Piperazine derivatives of 5-arylideneimidazol-4-one | Enhanced oxacillin activity | mdpi.com |

Antifungal Activity of Imidazolone Derivatives

| Fungal Strain | Imidazolone Derivative Type | Observed Effect | Reference |

| Candida albicans | General Imidazole Derivatives | Growth Inhibition | nano-ntp.com |

| Cryptococcus neoformans | 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide | MIC of 4-8 µg/mL | nih.gov |

Antiviral Activities in Cell-Based Assays

Imidazolone derivatives have emerged as a promising class of compounds in the search for novel antiviral agents. Their broad-spectrum activity has been demonstrated in various in vitro studies against a range of viruses. For instance, certain 2-oxoimidazolidine derivatives have shown moderate potency against the BK human polyomavirus type 1 (BKPyV). nih.gov Specifically, derivatives designated as 31a and 31b exhibited EC50 values of 5.5 µM and 5.4 µM, respectively. nih.gov

The versatility of the imidazolone core is further highlighted by its incorporation into more complex heterocyclic systems. N-methylpyrrole–imidazole polyamides have demonstrated significant antiviral activity against different genotypes of the human papillomavirus (HPV). nih.gov Moreover, the repurposing of existing drugs containing the imidazole moiety has been explored. In one such study, an imidazole-based drug was shown to inhibit the replication of the Newcastle disease virus in in vitro, in ovo, and in vivo models, an effect associated with the induction of antiviral type I interferon. nih.gov

The ongoing search for effective treatments for global health threats has also led researchers to investigate imidazolone derivatives. A docking study of imidazole analogs attached to a 7-chloro-4-aminoquinoline core suggested a potential binding affinity to the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This computational finding points towards a possible mechanism for the observed antiviral activity of related compounds like hydroxychloroquine (B89500) and chloroquine. nih.gov Furthermore, a metal complex incorporating a 2,4,5-triphenyl-1H-imidazole ligand was found to inhibit the replication of the Dengue virus (DENV-2) in Vero cells with an IC50 value of 98.62 μg/mL. nih.gov

| Compound/Derivative Class | Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 2-Oxoimidazolidine derivative 31a | BK human polyomavirus type 1 (BKPyV) | Not Specified | EC50 | 5.5 µM | nih.gov |

| 2-Oxoimidazolidine derivative 31b | BK human polyomavirus type 1 (BKPyV) | Not Specified | EC50 | 5.4 µM | nih.gov |

| [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2 | Dengue virus (DENV-2) | Vero | IC50 | 98.62 µg/mL | nih.gov |

| Compound M3 (1,2,5-Oxadiazole derivative) | SARS-CoV-2 | Vero-E6 | IC50 | 0.016 µM | nih.gov |

| Compound M5 (1,2,5-Oxadiazole derivative) | SARS-CoV-2 | Vero-E6 | IC50 | 0.019 µM | nih.gov |

Anticancer and Cytotoxic Effects in Established Cell Lines

The imidazolone core is a key pharmacophore in the design of novel anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of established cancer cell lines, with their potency and selectivity being highly dependent on the nature and position of substituent groups.

In one study, a series of imidazolone derivatives were evaluated for their anticancer properties against four human cancer cell lines: HepG2 (liver), HeLa (cervical), CaCo-2 (colorectal), and MCF-7 (breast). nih.gov The results highlighted that the substitution pattern on the imidazolone ring plays a crucial role in determining the cytotoxic activity. For example, a derivative bearing a dodecyl group (compound 3f) was found to be the most potent against all tested cell lines, with the highest activity observed against MCF-7 cells (IC50 = 20.02 µM). nih.gov This enhanced activity was attributed to the hydrophobic nature of the dodecyl group, which may facilitate penetration of the cancer cell membrane. nih.gov Conversely, derivatives with more hydrophilic substituents generally showed reduced anticancer activity. nih.gov

Another key finding from this research was the potent and selective activity of a chlorophenyl-substituted imidazolone (compound 5b) against HepG2 and HeLa cells, with IC50 values of 2.18 µM and 5.51 µM, respectively. nih.gov This suggests that specific electronic and steric factors of the substituents can be tuned to achieve selectivity for certain cancer cell types. The bromophenyl-substituted analog (compound 5a) also exhibited good activity against these two cell lines. nih.gov

Further research into other imidazolone derivatives has revealed potent activity against various cancer cell lines. For example, a series of benzimidazole (B57391) sulfonamides containing a substituted pyrazole (B372694) ring displayed IC50 values in the micromolar to sub-micromolar range against A549 (lung), HeLa, HepG2, and MCF-7 cells. nih.gov One of the most potent compounds in this series, compound 22, exhibited IC50 values of 0.15 µM, 0.21 µM, 0.33 µM, and 0.17 µM against these cell lines, respectively, while showing low toxicity to normal cells. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazolone 3b (2-chloro phenyl amine group) | CaCo-2 (colorectal) | 21.04 | nih.gov |

| Imidazolone 3f (dodecyl group) | MCF-7 (breast) | 20.02 | nih.gov |

| Imidazolone 5b (chlorophenyl moiety) | HepG2 (liver) | 2.18 | nih.gov |

| Imidazolone 5b (chlorophenyl moiety) | HeLa (cervical) | 5.51 | nih.gov |

| Imidazolone 5a (bromophenyl substituent) | HepG2 (liver) | 22.39 | nih.gov |

| Imidazolone 5a (bromophenyl substituent) | HeLa (cervical) | 53.64 | nih.gov |

| Benzimidazole sulfonamide 22 | A549 (lung) | 0.15 | nih.gov |

| Benzimidazole sulfonamide 22 | HeLa (cervical) | 0.21 | nih.gov |

| Benzimidazole sulfonamide 22 | HepG2 (liver) | 0.33 | nih.gov |

| Benzimidazole sulfonamide 22 | MCF-7 (breast) | 0.17 | nih.gov |

Antioxidant Capabilities of Imidazolone Compounds

Imidazolone derivatives have been investigated for their antioxidant properties, demonstrating the ability to scavenge free radicals and protect against oxidative damage. nih.gov The antioxidant activity of these compounds is often compared to that of uric acid, a known endogenous antioxidant. nih.gov

Studies have shown that both 2-imidazolones and their sulfur analogs, 2-imidazolthiones, possess antioxidant capabilities, although their mechanisms and efficiencies can differ. nih.gov For instance, 2-imidazolthiones have been found to react with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) at rates comparable to uric acid. nih.gov While 2-imidazolones also react with DPPH, their reaction rate is significantly slower. nih.gov

In addition to direct radical scavenging, imidazolone derivatives have been shown to protect biological systems from oxidative stress in cell-based assays. Both 2-imidazolones and 2-imidazolthiones have demonstrated the ability to protect erythrocytes from hemolysis induced by t-butyl hydroperoxide. nih.gov However, in assays involving the oxidation of oxyhemoglobin to methemoglobin by sodium nitrite, 2-imidazolthiones provided protection while 2-imidazolones had little effect. nih.gov

The antioxidant potential of imidazolone derivatives is influenced by their structural features. The incorporation of phenolic moieties into the imidazolone scaffold can create bifunctional compounds with enhanced antioxidant and antiradical capacities. nih.gov The nature and position of substituents on the aryl ring of these hybrid molecules can significantly impact their ability to donate a hydrogen atom or an electron, which are key mechanisms of antioxidant action. nih.gov For example, the presence of electron-withdrawing groups, such as a nitro group, on the aryl fragment has been shown to increase both the antioxidant and antiradical capacities of imidazole-derived polyphenolic compounds. nih.gov

Furthermore, the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment has been reported to substantially increase the antiradical capacity, suggesting a synergistic effect between the two moieties. nih.gov These findings highlight the potential for designing highly effective antioxidants by strategically modifying the imidazolone core. nih.govcentralasianstudies.org

Anti-inflammatory Properties

Imidazolone derivatives have been identified as a class of compounds with significant anti-inflammatory properties. nih.govnih.gov Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in the inflammatory cascade. nih.gov

A number of 2,4-diaryl-5(4H)-imidazolones have been synthesized and evaluated for their anti-inflammatory activity in vivo using the carrageenan-induced rat paw edema model. nih.gov Certain derivatives within this series exhibited excellent anti-inflammatory effects. nih.gov Structure-activity relationship studies have revealed that modifications to the imidazolone scaffold can significantly impact potency. For instance, the substitution of a small hydrophilic acetyl group at the N-sulfonamide moiety has been shown to result in compounds with superior in vivo anti-inflammatory properties. nih.gov

The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug discovery, as this can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs. Many of the active 2,4-diaryl-5(4H)-imidazolone derivatives have shown a favorable gastrointestinal safety profile in preclinical models. nih.gov

In addition to direct enzyme inhibition, some Schiff's base imidazole derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation. orientjchem.org These compounds can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by targeting the NF-κB signaling pathway. orientjchem.org Furthermore, the antioxidant properties of some imidazole-based Schiff bases may contribute to their anti-inflammatory effects, as oxidative stress is closely linked to the inflammatory process. orientjchem.org

Cardiotonic Activity in Animal Physiology Models

Certain derivatives of 1,3-dihydro-2H-imidazol-2-one have been identified as a novel class of cardiotonic agents, exhibiting positive inotropic effects in animal models. nih.gov These compounds have been shown to increase cardiac contractile force with relatively minor effects on heart rate and systemic arterial blood pressure. nih.gov

In studies involving anesthetized dogs, 4-aroyl-1,3-dihydro-2H-imidazol-2-ones produced dose-related increases in cardiac contractility that were not blocked by propranolol, indicating a mechanism of action independent of beta-adrenergic receptor stimulation. nih.gov The potency of these compounds was found to be influenced by the substitution pattern on the aroyl moiety, with 4-methoxy or 4-methylthiobenzoyl substitutions generally affording the greatest inotropic activity. nih.gov

One particular derivative, 1,3-dihydro-4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-one, demonstrated a dose-related positive inotropic effect and was able to reverse the depressant effect of pentobarbital (B6593769) on cardiac pump function in a dog heart-lung preparation. nih.gov Another compound from this series, 1,3-dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one, was selected for further investigation. nih.gov

Further research into (imidazolyl)aroylimidazolones has also revealed highly potent and selective positive inotropic agents. nih.gov These compounds were evaluated in vitro for their effects on myocardial contraction and their ability to inhibit cyclic AMP phosphodiesterase. nih.gov A wide range of inotropic and enzyme-inhibitory potencies was observed, with substitution on the imidazolyl moiety being a major determinant of activity. nih.gov The 4-ethyl-5-[4-(1H-imidazol-1-yl)benzoyl] congener exhibited the highest potency in vitro. nih.gov Interestingly, the incorporation of a methyl group at the 2-position of the imidazole ring resulted in a compound that was less potent but remarkably selective for its positive inotropic effects over effects on heart rate and blood pressure in vivo. nih.gov

Development of Fluorescent Probes and Imaging Agents based on Imidazolone Chromophores

The imidazolone ring is a core structural component of the chromophore in the green fluorescent protein (GFP), which has revolutionized biological imaging. acs.org This has inspired the development of synthetic imidazolone-based fluorescent probes and imaging agents for various academic applications. nih.govnih.govnih.gov

The photophysical properties of these synthetic chromophores, such as their absorption and emission spectra, can be tuned by modifying their chemical structure. nih.govnih.gov For example, the synthesis of D-π-A (donor-π-acceptor) type imidazole derivatives has allowed for the systematic investigation of their fluorescence in different solvent environments. nih.gov The electron-withdrawing ability of these compounds can be further modulated through salt formation or ion exchange, which in turn affects their fluorescent properties. nih.gov

Imidazolone-based probes have been designed for specific subcellular localization. One such derivative has been shown to act as a lysosomal tracker, exhibiting high stability and water solubility in the acidic pH range of 4-6, which is characteristic of lysosomes. nih.gov Other derivatives have been developed as probes for imaging the cell cytoplasm. nih.gov The utility of these probes is enhanced by their potential for two-photon imaging, which offers advantages such as deeper tissue penetration and reduced photobleaching compared to conventional one-photon fluorescence microscopy. nih.gov

Furthermore, the inherent pH sensitivity of the imidazole moiety has been exploited in the design of fluorescent pH probes. nih.gov A novel imidazole-based fluorophore, 1H-imidazol-5-yl-vinylbenz[e]indolium, has been shown to exist in three different species (protonated, neutral, and deprotonated) across a broad pH range of 1-12, each with distinct absorption and emission characteristics. nih.gov This pH-dependent fluorescence is a valuable property for studying cellular processes that involve changes in pH.

The development of fluorescent probes based on the imidazolone scaffold also includes their functionalization onto nanoparticles, such as carbon dots. rsc.org This approach can lead to highly sensitive nanoprobes for detecting specific analytes or for imaging in living cells. rsc.org

Applications in Agrochemical Research and Development

The imidazole scaffold, including its imidazolone derivatives, has found significant applications in the field of agrochemical research and development. cabidigitallibrary.org These compounds have been investigated for their potential as fungicides, herbicides, and plant growth regulators. researchgate.netgoogle.com

Several imidazole derivatives have been patented as fungicides for agricultural and horticultural use. google.com These compounds have demonstrated efficacy in controlling various plant pathogenic fungi. researchgate.net For example, in vitro studies have evaluated the fungicidal effects of certain imidazolidine (B613845) and oxazolone (B7731731) derivatives against common plant pathogens such as Fusarium calmorum, Pythium debarianum, Rhizoctonia solani, and Macrofomina phaseoli. researchgate.net One particular derivative, 5,5-diphenylimidazolidin-2-thione-4-one, was found to be highly effective, in some cases exceeding the activity of standard fungicides. researchgate.net

In addition to their fungicidal properties, some imidazolone derivatives have exhibited phytocidal (herbicidal) activity. researchgate.net These compounds have been tested for their effects on both narrow-leaf and broad-leaf plants. researchgate.net The inhibitory effects are often more pronounced on shoot and root growth than on seed germination. researchgate.net For instance, the same 5,5-diphenylimidazolidin-2-thione-4-one derivative that showed strong fungicidal activity also demonstrated potent phytocidal effects, with EC50 values for root and shoot inhibition of a narrow-leaf plant that were lower than those of a standard herbicide. researchgate.net

The mode of action of imidazolinone herbicides, a class of agrochemicals that includes an imidazolone ring, is well-established. They inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This targeted mode of action has made them effective herbicides. cabidigitallibrary.org

Furthermore, some imidazole derivatives have been explored for their insecticidal properties. While some studies have shown low mortality rates against certain insect larvae, they have demonstrated antifeedant effects, which can also contribute to crop protection. researchgate.net The diverse biological activities of imidazolone derivatives continue to make them an attractive scaffold for the discovery and development of new agrochemicals. cabidigitallibrary.org

Integration into Advanced Materials Science Research

The inherent properties of the imidazolone ring, such as its rigidity, hydrogen bonding capabilities, and electronic characteristics, make it a valuable component in the design of novel materials. Research has extended into the development of specialized polymers, coatings, and fluorescent materials incorporating this heterocyclic core. researchgate.net

Imidazolone derivatives are employed in the creation of advanced polymers and coatings designed to enhance durability and resilience against environmental factors. researchgate.net Their incorporation into polymer backbones can improve thermal stability and mechanical strength due to the rigid nature of the imidazole ring and its potential for strong intermolecular interactions.

Furthermore, certain imidazolone derivatives have been investigated for their unique photophysical properties. researchgate.net Hybrids incorporating imidazolone-related structures have demonstrated significant luminescent properties, suggesting their potential as new materials for fluorescent probes. researchgate.net This is particularly relevant in the field of sensor technology and advanced imaging, where stable and efficient fluorophores are in high demand. The study of aggregation-induced emission (AIE) in some of these compounds highlights a pathway to developing highly emissive materials in the solid state, a desirable characteristic for applications like organic light-emitting diodes (OLEDs). researchgate.net

| Material Class | Imidazolone Derivative Application | Potential Functionality | Reference |

|---|---|---|---|

| Polymers & Coatings | Incorporation into polymer backbones | Enhanced thermal stability and durability | researchgate.net |

| Fluorescent Materials | Development of indolyl-coumarin hybrids with imidazolone-related structures | Serve as fluorescent probes and AIE materials | researchgate.net |

Contributions to Natural Product Chemistry and Biomimetic Synthetic Strategies

The imidazolone ring is a recurring structural motif in a variety of natural products, making it a significant target in the field of total synthesis. nih.gov Synthetic chemists have developed numerous methodologies to construct this heterocyclic core, enabling the synthesis of complex molecules isolated from natural sources. nih.gov These natural products often exhibit significant biological activities, and their synthesis provides a platform for further investigation.

(4H)-Imidazol-4-ones, a specific isomer of the imidazolone core, are found in a diverse array of natural products, which can be broadly categorized into indole (B1671886) alkaloids, pyrrole (B145914) alkaloids, and other 2-aminoimidazol-4-one alkaloids. nih.gov The total synthesis of these compounds is a prominent area of research, demonstrating the utility of modern synthetic strategies in assembling complex molecular architectures. nih.gov

Moreover, a biomimetic approach is sometimes employed, where natural products serve as the starting point for the synthesis of novel imidazolone derivatives. For instance, vanillin, a naturally occurring phenolic substance, has been used as a precursor to generate new series of imidazolones. nih.govmdpi.com This strategy leverages the readily available chiral pool of natural products to create structurally diverse and complex molecules. The synthesis often involves a multi-step process, beginning with a condensation reaction to form an intermediate oxazolone, which is then reacted with various amines to yield the final imidazolone derivatives. nih.govmdpi.com This approach not only provides access to new chemical entities but also aligns with the principles of green chemistry by utilizing renewable starting materials.

Future Perspectives and Emerging Research Avenues for 4 Tert Butyl 1,3 Dihydro 2h Imidazol 2 One in Chemical Sciences

Prospects for Novel Synthetic Methodologies and Chemical Transformations

The development of novel, efficient, and sustainable synthetic routes is paramount for expanding the accessibility and application of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one and its derivatives. Current research into related heterocyclic compounds suggests several promising future methodologies.

Future synthetic strategies are likely to move beyond traditional multi-step procedures, which can be time-consuming and generate significant waste. researchgate.net One promising avenue is the development of one-pot domino reactions, where multiple bond-forming events occur sequentially in a single reaction vessel. nih.gov For instance, a potential domino synthesis could involve the intramolecular cyclization of an appropriately substituted amidine and amino ester, a method that has been successfully utilized for complex imidazoquinazolinones. nih.gov

Furthermore, adapting established methods for other imidazolones offers a clear path forward. Methodologies such as the condensation of α-amino amides with orthoesters or the oxidative rearrangement of corresponding imidazole (B134444) precursors could be optimized for the tert-butyl variant. nih.gov The conversion of thiohydantoin precursors, which involves oxidation of the sulfur and subsequent displacement by a nucleophile, represents another robust and frequently used strategy that could be tailored for this specific compound. nih.gov

Exploration into novel chemical transformations of the this compound ring system itself is also a critical research area. This includes selective functionalization at the N1, N3, or C5 positions to generate a library of derivatives with diverse properties. Catalytic C-H activation, for example, could offer a direct and atom-economical way to introduce new substituents, bypassing the need for pre-functionalized starting materials.

Advanced Understanding of Imidazolone (B8795221) Reactivity through Mechanistic Research

A deeper, mechanistic understanding of the reactivity of this compound is essential for controlling reaction outcomes and designing more efficient chemical processes. The steric hindrance imposed by the tert-butyl group is expected to significantly influence the regioselectivity and stereoselectivity of its reactions.

Future mechanistic studies will likely employ a combination of experimental and theoretical approaches. In operando spectroscopic observation of reaction intermediates, a crucial technique for unraveling reaction mechanisms, can provide real-time data on the formation and consumption of transient species. magritek.com By coupling flow chemistry setups with NMR and FTIR spectroscopy, researchers can gain unprecedented insight into reaction kinetics and identify rate-determining steps that were previously elusive. magritek.com

Quantum chemistry calculations, such as Density Functional Theory (DFT), will play a vital role in rationalizing observed reactivity. researchgate.net These calculations can model reaction pathways, determine the energies of transition states and intermediates, and explain the origins of selectivity. For example, DFT could be used to predict how the tert-butyl group affects the electron distribution within the imidazolone ring and how this, in turn, influences its susceptibility to electrophilic or nucleophilic attack. Understanding these fundamental principles is key to optimizing existing transformations and predicting new, undiscovered reaction pathways.

Rational Design and Optimization of Imidazolone Derivatives using Predictive Computational Approaches

Computational chemistry provides a powerful toolkit for the rational design and optimization of novel this compound derivatives with tailored properties. These in silico methods can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing time and cost. mdpi.com

Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking. mdpi.comrsc.org 3D-QSAR methods can establish a correlation between the three-dimensional structure of a molecule and its biological activity, providing insights for structural modifications to enhance potency. mdpi.com Molecular docking simulations can predict how imidazolone derivatives bind to the active site of a specific biological target, such as an enzyme or receptor. rsc.orgnih.gov This information is invaluable for designing derivatives with improved binding affinity and selectivity. For instance, docking studies have been successfully used to guide the design of tri-aryl imidazole derivatives as selective inhibitors of carbonic anhydrase IX and XII. nih.gov

The table below outlines several predictive computational approaches and their potential applications for designing derivatives of this compound.

| Computational Method | Description | Application for Imidazolone Derivatives |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov | To identify potential biological targets and optimize the binding affinity of derivatives by modifying substituents to enhance interactions with the active site. nih.govnih.gov |

| QSAR | Correlates variations in the physicochemical properties of compounds with their biological activities. mdpi.com | To build models that predict the activity of unsynthesized derivatives, guiding the design of compounds with improved potency and desired properties. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. | To create a 3D template for designing new derivatives that retain the key features for interacting with a specific biological target. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, providing insight into the stability of protein-ligand complexes. mdpi.com | To assess the stability of the binding pose predicted by docking and to understand the dynamic behavior of the imidazolone derivative within the target's active site. |

| DFT Calculations | Uses quantum mechanics to compute the electronic structure of molecules, predicting properties like reactivity and stability. mdpi.com | To understand the electronic effects of the tert-butyl group and other substituents on the imidazolone core, guiding the design of molecules with specific electronic properties. |

Identification of Unexplored Biological Targets and Pathways for Imidazolone Scaffolds

The imidazolone scaffold is a versatile structural motif found in many biologically active compounds. nih.gov A key future direction for this compound is the systematic identification of novel biological targets and pathways where this specific scaffold can exert a therapeutic effect.

Computational repurposing campaigns offer an efficient starting point. f1000research.com These in silico strategies use ligand-based and structure-based approaches to screen the imidazolone scaffold against large databases of known biological targets. f1000research.com By comparing the 2D and 3D similarity of the imidazolone core to ligands with known biological activities, potential new targets can be predicted. This approach has been used to identify potential targets for other heterocyclic scaffolds, such as oxindoles. f1000research.com

Beyond computational methods, high-throughput screening (HTS) of a library of this compound derivatives against diverse panels of assays can uncover unexpected biological activities. The unique structural and electronic features imparted by the tert-butyl group may lead to interactions with targets not previously associated with the general imidazolone class. Potential target families of interest include protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes, which are frequently modulated by small heterocyclic molecules.

Synergistic Integration with Cutting-Edge Spectroscopic Techniques for Real-time Reaction Monitoring

The integration of advanced spectroscopic techniques for real-time monitoring is set to revolutionize how the synthesis and transformations of this compound are developed and controlled. These methods, often grouped under the umbrella of Process Analytical Technology (PAT), allow for continuous analysis of a reaction as it happens, providing immediate feedback on critical parameters like reactant concentration, product formation, and impurity profiles. polito.itanalytik.news